4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of carbazole, a heterocyclic aromatic organic compound, and thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound makes it a candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with thioamide under specific conditions. The process begins with the preparation of 1,2,3,4-tetrahydrocarbazole, which is then reacted with thioamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential, particularly in neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole: A precursor in the synthesis of the compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine is unique due to its combined structure of carbazole and thiazole, which imparts distinct chemical and biological properties. Its ability to inhibit butyrylcholinesterase with high selectivity sets it apart from other similar compounds .
Properties
CAS No. |
656830-15-8 |
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Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydrocarbazol-9-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H15N3S/c16-15-17-14(9-19-15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1,3,5,7,9H,2,4,6,8H2,(H2,16,17) |
InChI Key |
MQBDJHXYFXIDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C4=CSC(=N4)N |
Origin of Product |
United States |
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